molecular formula C17H22N4O B2616074 1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one CAS No. 2415465-32-4

1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one

Cat. No.: B2616074
CAS No.: 2415465-32-4
M. Wt: 298.39
InChI Key: KMMDEQFSSLKPLZ-UHFFFAOYSA-N
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Description

1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazin-2-one core substituted with a benzyl group and a 4-methyl-1H-pyrazol-1-yl ethyl side chain. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one typically involves multiple steps:

    Formation of the Piperazin-2-one Core: The piperazin-2-one core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperazin-2-one.

    Attachment of the Pyrazolyl Ethyl Side Chain: The final step involves the alkylation of the piperazine nitrogen with a 4-methyl-1H-pyrazol-1-yl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or pyrazolyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Hydroxylated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazolyl groups may enhance binding affinity to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazin-2-one: Lacks the pyrazolyl ethyl side chain, potentially altering its pharmacological profile.

    4-methyl-1H-pyrazol-1-yl ethyl piperazine: Lacks the benzyl group, which may affect its binding affinity and specificity.

Uniqueness

1-benzyl-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-2-one is unique due to the combination of the benzyl group and the pyrazolyl ethyl side chain, which may confer distinct pharmacological properties and enhance its versatility in various applications.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in multiple scientific fields.

Properties

IUPAC Name

1-benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-15-11-18-21(12-15)10-8-19-7-9-20(17(22)14-19)13-16-5-3-2-4-6-16/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMDEQFSSLKPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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